molecular formula C24H20Cl4N4O4 B5245328 1-(3,5-DICHLOROPHENYL)-3-{4-[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE

1-(3,5-DICHLOROPHENYL)-3-{4-[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE

Cat. No.: B5245328
M. Wt: 570.2 g/mol
InChI Key: JUHLTSMFMMAKOI-UHFFFAOYSA-N
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Description

1-(3,5-DICHLOROPHENYL)-3-{4-[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl groups, a piperazine ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DICHLOROPHENYL)-3-{4-[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the dichlorophenyl group: This can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Synthesis of the piperazine ring: Piperazine derivatives can be synthesized through nucleophilic substitution reactions involving amines and haloalkanes.

    Construction of the pyrrolidine-2,5-dione moiety: This step may involve cyclization reactions using dicarboxylic acid derivatives and amines under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DICHLOROPHENYL)-3-{4-[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the dichlorophenyl groups or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3,5-DICHLOROPHENYL)-3-{4-[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-DICHLOROPHENYL)-3-{4-[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Specific pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-DICHLOROPHENYL)-3-{4-[1-(3,5-DICHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]PIPERAZIN-1-YL}PYRROLIDINE-2,5-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-[4-[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl4N4O4/c25-13-5-14(26)8-17(7-13)31-21(33)11-19(23(31)35)29-1-2-30(4-3-29)20-12-22(34)32(24(20)36)18-9-15(27)6-16(28)10-18/h5-10,19-20H,1-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHLTSMFMMAKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4CC(=O)N(C4=O)C5=CC(=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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